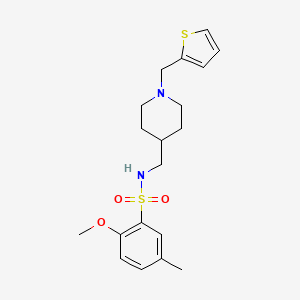

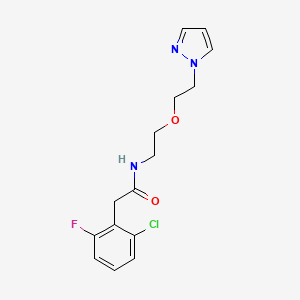

![molecular formula C16H20N2O4S B2517843 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide CAS No. 874591-35-2](/img/structure/B2517843.png)

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide, commonly known as DIOS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DIOS belongs to the family of isothiazole derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

科学的研究の応用

Synthesis and Molecular Docking Studies

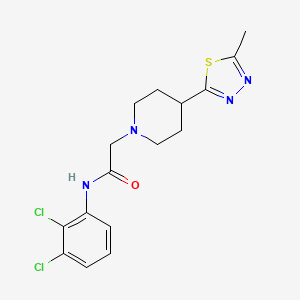

A compound structurally related to 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide has been synthesized and evaluated for its anti-inflammatory activities both in vitro and in vivo. Molecular docking studies were conducted to understand its binding affinity towards human serum albumin (HSA), revealing promising anti-inflammatory properties (A. P. Nikalje, N. Hirani, R. Nawle, 2015).

Anticancer, Antioxidant, and Anti-Inflammatory Activities

N-substituted saccharins, including 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) derivatives, have shown significant anti-inflammatory, antioxidant, and anticancer activities. These compounds demonstrated excellent to moderate anti-inflammatory activity, with certain esters showing potent antioxidant properties. The isopropyl ester variant exhibited notable cytotoxic activity against hepatic cancer cells. Molecular docking studies suggested these compounds as potential selective inhibitors of the human COX-1 enzyme, indicating their promise as anti-inflammatory drugs (Nourah Al-Fayez, Hany Elsawy, M. Mansour, Mohamad Akbar Ali, I. Elghamry, 2022).

Cascade Reactions for Heterocyclic Syntheses

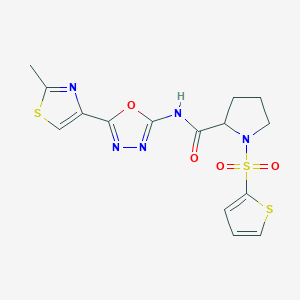

Thioueido-acetamides have been employed in various one-pot cascade reactions to synthesize heterocycles efficiently. These reactions offer excellent atom economy and provide access to important heterocycles, indicating the versatility of acetamide derivatives in synthesizing pharmacologically relevant compounds (J. Schmeyers, G. Kaupp, 2002).

Mycobacterium tuberculosis Inhibition

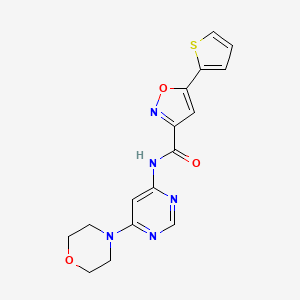

Derivatives of benzo[d]oxazol-2(3H)-ones, structurally related to the target compound, have been designed and evaluated for their inhibition effect on Mycobacterium tuberculosis InhA enzyme. These compounds have shown promising results in inhibiting drug-sensitive and -resistant strains of MTB, highlighting the potential of such derivatives in developing new tuberculosis treatments (Ganesh S. Pedgaonkar, J. Sridevi, V. U. Jeankumar, Shalini Saxena, P. Devi, J. Renuka, P. Yogeeswari, D. Sriram, 2014).

特性

IUPAC Name |

N-(2-methylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-11-6-2-4-8-13(11)17-15(19)10-18-16(20)12-7-3-5-9-14(12)23(18,21)22/h3,5,7,9,11,13H,2,4,6,8,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEUKDKWURNFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801322732 |

Source

|

| Record name | N-(2-methylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49737156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-methylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

CAS RN |

874591-35-2 |

Source

|

| Record name | N-(2-methylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine](/img/structure/B2517763.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2517764.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)

![3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2517767.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2517771.png)

![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)